molecular formula C14H9N3O3 B325421 N-(3-cyanophenyl)-3-nitrobenzamide

N-(3-cyanophenyl)-3-nitrobenzamide

Cat. No.: B325421
M. Wt: 267.24 g/mol
InChI Key: GUTSPDJJXFMPBK-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-3-nitrobenzamide is a benzamide derivative featuring a nitro group at the meta position of the benzoyl ring and a cyano-substituted phenyl group attached via an amide bond. Benzamides are widely studied for their pharmacological relevance, including enzyme inhibition and receptor modulation. The nitro group at position 3 likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the 3-cyanophenyl moiety may contribute to steric and electronic modulation, affecting solubility and binding affinity .

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

N-(3-cyanophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H9N3O3/c15-9-10-3-1-5-12(7-10)16-14(18)11-4-2-6-13(8-11)17(19)20/h1-8H,(H,16,18)

InChI Key

GUTSPDJJXFMPBK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
N-(3-Methylphenyl)-3-nitrobenzamide 3-NO₂ (benzamide), 3-CH₃ (phenyl) C₁₄H₁₂N₂O₃ 256.26 g/mol Higher lipophilicity due to methyl group; used in ligand studies
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-NO₂ (benzamide), 3-Cl (phenethyl) C₁₅H₁₃ClN₂O₃ 304.73 g/mol Para-nitro group alters electronic distribution; synthesized via Schotten-Baumann reaction
N-(Adamantan-1-yl)-3-nitrobenzamide 3-NO₂ (benzamide), adamantane C₁₇H₂₀N₂O₃ 300.35 g/mol Bulky adamantane group enhances stability; evaluated as orthopoxvirus inhibitor
N-(3-Acetylphenyl)-3-nitrobenzamide 3-NO₂ (benzamide), 3-COCH₃ (phenyl) C₁₅H₁₂N₂O₄ 284.27 g/mol Acetyl group introduces moderate electron-withdrawing effects
N-(3-Cyanophenyl)-2-methylbenzamide 2-CH₃ (benzamide), 3-CN (phenyl) C₁₅H₁₂N₂O 252.27 g/mol Methyl at benzoyl ring reduces steric hindrance compared to nitro

Electronic and Steric Modifications

  • Nitro Group Position: The meta (3-nitro) vs. Meta-nitro derivatives may exhibit stronger dipole moments .
  • Adamantane: Bulky substituent improves metabolic stability and membrane penetration, as seen in antiviral studies .

Crystallographic and Spectroscopic Data

  • X-ray Analysis : Related benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) confirm planar amide linkages and hydrogen-bonding networks, critical for understanding molecular packing .
  • NMR and Mass Spectrometry : ¹H/¹³C NMR and LC/MS data () provide benchmarks for characterizing nitrobenzamide derivatives .

Notes

  • Data Limitations: Direct studies on N-(3-cyanophenyl)-3-nitrobenzamide are absent in the evidence; comparisons rely on structural analogs.
  • Contradictions: No significant contradictions were observed, but substituent-specific activities (e.g., adamantane vs. cyano) require further validation.
  • Diverse Sources : References span synthesis (), crystallography (), and bioactivity (), ensuring a comprehensive comparison.

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